molecular formula C8H4ClF2N B130469 2-(4-Chloro-2,6-difluorophenyl)acetonitrile CAS No. 537033-53-7

2-(4-Chloro-2,6-difluorophenyl)acetonitrile

Cat. No. B130469
M. Wt: 187.57 g/mol
InChI Key: JPQBMSUBGQQICQ-UHFFFAOYSA-N
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Description

“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a chemical compound with the CAS Number: 537033-53-7 . Its molecular weight is 187.58 and its IUPAC name is (4-chloro-2,6-difluorophenyl)acetonitrile . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is 1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(4-Chloro-2,6-difluorophenyl)acetonitrile” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Platinum Coordination Complexes

Researchers have synthesized platinum(II) complexes involving ligands related to 2-(4-Chloro-2,6-difluorophenyl)acetonitrile, demonstrating its utility in developing coordination compounds. These complexes are studied for their structural properties and potential applications in catalysis and material science (Wang Yiwen et al., 2019).

Environmental Monitoring

A study on the sequestration and metabolism of halogenated phenols by aquatic plants used derivatives of 2-(4-Chloro-2,6-difluorophenyl)acetonitrile. This research aids in understanding the fate of contaminants in aquatic environments and explores the use of plants in bioremediation strategies (J. Tront & F. Saunders, 2007).

Synthetic Chemistry

The compound's derivatives have been investigated for their role in synthesizing new chemical entities. One study focused on the preparation and characterization of cyanoximes, highlighting the compound's potential as a precursor in organic synthesis and its relevance in developing inhibitors for certain enzymes (Seth Adu Amankrah et al., 2021).

Electrochemical Studies

Electrochemical oxidation of chloroaniline derivatives in acetonitrile solution has been studied, with implications for understanding the electrochemical behavior of chlorinated organic compounds and their potential applications in synthetic electrochemistry (M. Kádár et al., 2001).

Reactions and Mechanisms

The chemoselectivity of reactions involving haloacetonitriles and hydrogen phosphonates was examined, demonstrating the effect of the halogen atom on reaction outcomes. This research provides insights into the reactivity of compounds similar to 2-(4-Chloro-2,6-difluorophenyl)acetonitrile and their utility in synthetic chemistry (Y. Rassukana et al., 2014).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician (P301+P310) .

properties

IUPAC Name

2-(4-chloro-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQBMSUBGQQICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378562
Record name 2-(4-chloro-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-2,6-difluorophenyl)acetonitrile

CAS RN

537033-53-7
Record name 2-(4-chloro-2,6-difluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step A To the solution of 4-chloro-2,6-difluorobenzyl bromide (Alfa) (2.5 g, 10 mmol) in ethanol (13 mL) and H2O (10 mL) was added KCN (1.75 g, 27 mmol). The reaction mixture was heated at 100° C. for 1 h. The mixture was cooled, and extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous NaHCO3 solution, brine, dried over MgSO4, and concentrated. The residue was purified by chromatography (EtOAc:hexanes=1:4) to give (4-chloro-2,6-difluoro-phenyl)-acetonitrile as a yellow oil (1.1 g, 57%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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